molecular formula C10H14ClNO2 B2664792 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride CAS No. 1384676-69-0

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Cat. No.: B2664792
CAS No.: 1384676-69-0
M. Wt: 215.68
InChI Key: MVKQSXIOAFPFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is a chemical compound that features a furan ring and a pyrrolidine ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The furan and pyrrolidine rings are then coupled through a condensation reaction with ethanone, often using a base catalyst to facilitate the reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, amine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one: The non-hydrochloride form of the compound.

    2-(Furan-2-yl)-1-(pyrrolidin-2-yl)ethan-1-one: A structural isomer with different connectivity.

    1-(Furan-2-yl)-2-(pyrrolidin-2-yl)propan-1-one: A similar compound with an additional methyl group.

Uniqueness

1-(Furan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is unique due to its specific combination of a furan ring, pyrrolidine ring, and ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(furan-2-yl)-2-pyrrolidin-2-ylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c12-9(10-4-2-6-13-10)7-8-3-1-5-11-8;/h2,4,6,8,11H,1,3,5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKQSXIOAFPFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.